molecular formula C11H10ClN3 B1595152 6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine CAS No. 91349-35-8

6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine

Cat. No. B1595152
CAS RN: 91349-35-8
M. Wt: 219.67 g/mol
InChI Key: ZNUJYESEQYWBKX-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine, also known as CPMP, is a synthetic organic compound with a variety of uses in scientific research. CPMP has been studied for its potential applications in biochemistry, pharmacology, and other scientific fields. It has been used for a variety of purposes, such as studying the mechanism of action of certain drugs, and as a tool for biochemical and physiological research.

Scientific Research Applications

Synthesis of Fluorescent Materials

The derivative 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile has been synthesized from 6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine and exhibits strong blue fluorescence . This property is valuable for creating materials that can be used in optical applications, such as organic light-emitting diodes (OLEDs) and other display technologies.

Biological Activity

Pyrimidine derivatives, including those with a 6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine structure, are known for their biological activities. They have been studied for their potential antimicrobial, anticancer, anti-inflammatory, and vasodilation effects . This makes them candidates for drug discovery and development in pharmacology.

Thermal Stability Analysis

The thermal gravimetric analysis (TGA) of related compounds shows high thermal stability up to 300°C . This characteristic is crucial for materials used in high-temperature environments, such as in aerospace or automotive industries.

Antifungal and Aromatase Inhibitor Synthesis

Compounds synthesized from 6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine, like the triazole and benzoxazolone hybrid molecules, have shown promise as antifungal agents and non-steroidal aromatase inhibitors . These applications are particularly relevant in treating fungal infections and estrogen-dependent cancers.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been found to interact with their targets, leading to changes in cellular processes . The interaction of these compounds with their targets can lead to alterations in cellular function, potentially contributing to their biological activity.

Biochemical Pathways

Similar compounds have been found to affect various biological pathways, leading to a wide range of biological activities . These activities can result in downstream effects that contribute to the overall action of the compound.

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its overall efficacy and safety profile.

Result of Action

Similar compounds have been found to have significant antiproliferative potential, indicating that they may be promising candidates for treating different types of cancers, particularly lung cancer .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds . These factors can include the presence of other compounds, pH levels, temperature, and more.

properties

IUPAC Name

6-(4-chlorophenyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c1-7-14-10(6-11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUJYESEQYWBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292592
Record name 6-(4-chlorophenyl)-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-2-methylpyrimidin-4-amine

CAS RN

91349-35-8
Record name NSC84008
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(4-chlorophenyl)-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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